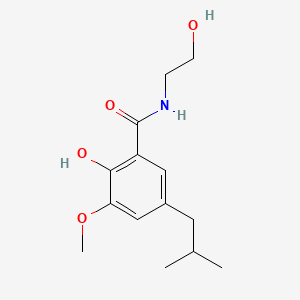

N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide

Description

N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is a synthetic amide derivative characterized by a salicylamide backbone modified with a 2-hydroxyethyl group, an isobutyl substituent at the 5-position, and a methoxy group at the 3-position. Its synthesis typically involves multi-step reactions, including ester hydrolysis, amide coupling, and functional group modifications, as seen in analogous heterocyclic systems .

Properties

CAS No. |

94088-72-9 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C14H21NO4/c1-9(2)6-10-7-11(14(18)15-4-5-16)13(17)12(8-10)19-3/h7-9,16-17H,4-6H2,1-3H3,(H,15,18) |

InChI Key |

DDAWESDWNNSGLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=C1)OC)O)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-isobutyl-3-methoxysalicylic acid and 2-aminoethanol.

Amidation Reaction: The key step involves the amidation of 5-isobutyl-3-methoxysalicylic acid with 2-aminoethanol. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to salicylates.

Materials Science: The compound is explored for its use in the synthesis of polymers and hydrogels with specific properties.

Biological Studies: It is used as a model compound to study the interactions of salicylamides with biological targets.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

Several amide derivatives isolated from Lycium yunnanense (Yunnan wolfberry) share structural motifs with N-(2-hydroxyethyl)-5-isobutyl-3-methoxysalicylamide. For example:

- Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) features a methoxy-substituted aromatic ring and a hydroxyethyl group, akin to the target compound. However, it lacks the isobutyl substituent and instead incorporates an acrylamide linkage, which enhances rigidity .

- Compound 12 (dihydro-feruloyl-5-methoxytyramine) includes a methoxytyramine moiety, analogous to the methoxysalicylamide group, but differs in its dihydro-feruloyl substituent and absence of the hydroxyethyl side chain .

Table 1: Structural Comparison with Natural Amides

Table 2: Functional Group Impact on Bioactivity

Electronic and Steric Effects

Research Findings and Limitations

- Anti-inflammatory Potential: Structural parallels to active compounds in Lycium yunnanense (e.g., Compound 4’s IC₅₀ = 15.30 μM) suggest the target compound may share similar mechanisms, though experimental validation is needed .

- Synthetic Challenges : Unlike indazole derivatives requiring trityl protection , the target compound’s synthesis likely avoids such steps due to its simpler salicylamide backbone .

Key Knowledge Gaps:

No direct bioactivity data for the target compound.

Limited comparative studies on isobutyl vs. alkyl/aryl substituents in amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.